(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzo[d]thiazole-derived compound featuring a bromo substituent at position 6, a prop-2-yn-1-yl group at position 3, and an isobutyramide moiety. Its Z-configuration is critical for its stereochemical stability and interactions with biological targets.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h1,5-6,8-9H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYZAKTJCSHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound characterized by its unique structural features, including a bromine atom, a benzothiazole moiety, and an isobutyramide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.31 g/mol. The structure includes key functional groups that may influence its biological activity:
| Structural Feature | Description |
|---|---|
| Bromine Substituent | Enhances reactivity and potential biological interactions |
| Benzothiazole Core | Known for antimicrobial and anticancer properties |
| Isobutyramide Group | May affect solubility and bioavailability |
Anticancer Properties
Research on related benzothiazole derivatives indicates significant anticancer activity. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the presence of the bromine atom may enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Preliminary data indicate that this compound may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, influencing critical biochemical pathways associated with disease progression.
Case Studies
- Anticancer Screening : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability at micromolar concentrations.
- Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (Z)-N-(6-bromo-benzothiazolylidene) | Bromo substituent | Antimicrobial |
| (E)-N-(6-bromo-benzothiazolylidene) | Different nitrogen substitution | Altered reactivity |
| (Z)-N-(benzothiazolylidene)-4-hydroxychromenone | Hydroxy group | Anticancer |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound belongs to a broader class of benzo[d]thiazole derivatives, which often exhibit bioactivity. Key structural analogs include:
Key Observations :
Substituent Diversity: The target compound’s 6-bromo and 3-propynyl groups distinguish it from analogs like I8 (fluorostyryl) and I10 (piperidinylpropyl).
Stereochemistry : The Z-configuration in the target compound contrasts with E-configurations in I8, affecting π-π stacking and solubility .
Molecular Weight : Lower molecular weight (~335.2) compared to I8 and I10 (~570–610) may improve bioavailability but reduce target affinity.
Reactivity Trends :
- Bromine in the target compound facilitates nucleophilic substitution, while the propynyl group allows click chemistry modifications.
- Quinolinium iodides (I8, I10) exhibit superior stability in aqueous media due to cationic charges .
Pharmacokinetic Insights :
- Propynyl groups may confer metabolic instability, whereas I10’s piperidinylpropyl side chain enhances half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
